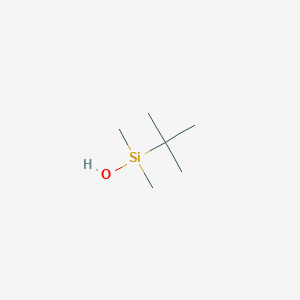

tert-Butyldimethylsilanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl-hydroxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi/c1-6(2,3)8(4,5)7/h7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWRMMTYIZKYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339207 | |

| Record name | tert-Butyldimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18173-64-3 | |

| Record name | tert-Butyldimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldimethylsilanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyldimethylsilanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEW8F2A2ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyldimethylsilanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyldimethylsilanol, a key intermediate in organic synthesis and materials science. The document details the core reaction mechanism, experimental protocols, and data-driven insights to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound ((CH₃)₃CSi(CH₃)₂OH), also known as TBDMSOH, is an organosilicon compound featuring a hydroxyl group attached to a silicon atom, which is also bonded to a bulky tert-butyl group and two methyl groups. This structure imparts unique properties, making it a valuable building block in the synthesis of silicone polymers, adhesives, and surface modification agents. In pharmaceutical development, it serves as a crucial intermediate and is also a common byproduct in reactions involving tert-butyldimethylsilyl (TBDMS) protecting groups. A thorough understanding of its synthesis is therefore essential for process optimization and impurity profiling.

Core Synthesis Reaction: Hydrolysis of tert-Butyldimethylsilyl Chloride

The most prevalent and straightforward method for synthesizing this compound is through the hydrolysis of its corresponding chloride precursor, tert-butyldimethylsilyl chloride (TBDMSCl). TBDMSCl is a commercially available reagent widely used for the protection of alcohols.[1][2] The hydrolysis reaction is typically facile and occurs readily upon exposure of TBDMSCl to water.[3]

Reaction Mechanism

The hydrolysis of organochlorosilanes, such as TBDMSCl, is a nucleophilic substitution reaction at the silicon center. The mechanism can be influenced by the concentration of water and the reaction conditions. Theoretical studies on the hydrolysis of chlorosilanes suggest that the reaction can proceed via different pathways, involving one or more water molecules.

A plausible mechanism involves the nucleophilic attack of a water molecule on the electrophilic silicon atom of TBDMSCl. This is followed by the departure of the chloride ion and a proton transfer to a second water molecule, yielding this compound and hydrochloric acid. The presence of a base, such as sodium bicarbonate, is often employed to neutralize the generated HCl and drive the reaction to completion.

Caption: Generalized mechanism for the hydrolysis of TBDMSCl.

Experimental Protocols

While the hydrolysis of TBDMSCl is a common reaction, detailed experimental procedures are crucial for ensuring high yield and purity. Below are representative protocols for both the synthesis of the TBDMSCl precursor and its subsequent hydrolysis to this compound.

Synthesis of tert-Butyldimethylsilyl Chloride (TBDMSCl)

A common laboratory-scale synthesis of TBDMSCl involves the reaction of tert-butyllithium (B1211817) with dichlorodimethylsilane (B41323).

Protocol:

-

A solution of dichlorodimethylsilane in an anhydrous solvent such as pentane (B18724) is cooled to 0 °C in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

-

A solution of tert-butyllithium in pentane is added dropwise to the cooled dichlorodimethylsilane solution while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours at 0 °C.

-

The mixture is then allowed to warm to room temperature (25 °C) and stirred for an extended period (e.g., 48 hours) to ensure the reaction goes to completion.

-

The reaction mixture is then filtered to remove the precipitated lithium chloride.

-

The filtrate is purified by distillation, collecting the fraction boiling at approximately 125 °C. The product solidifies upon standing.

Synthesis of this compound via Hydrolysis of TBDMSCl

Protocol:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyldimethylsilyl chloride in a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂).

-

In a separate vessel, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Cool the TBDMSCl solution in an ice-water bath.

-

Slowly add the saturated NaHCO₃ solution to the TBDMSCl solution with vigorous stirring. The addition should be controlled to manage any effervescence from the neutralization of HCl.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours to ensure complete hydrolysis.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with a saturated sodium chloride solution (brine).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆OSi | [4] |

| Molecular Weight | 132.28 g/mol | |

| Boiling Point | 139 °C at 739 mmHg | |

| Density | 0.84 g/mL at 25 °C | |

| Refractive Index | n20/D 1.424 | |

| Appearance | Colorless liquid | [4] |

Spectroscopic Data

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 0.08 (s, 6H, Si-(CH₃)₂), 0.92 (s, 9H, C-(CH₃)₃), ~1.5 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ (ppm): -2.5 (Si-(CH₃)₂), 18.0 (C(CH₃)₃), 25.9 (C(CH₃)₃) |

| IR (neat) | ν (cm⁻¹): ~3300 (br, O-H stretch), 2958, 2929, 2857 (C-H stretch), 1254 (Si-CH₃ bend), 837 (Si-C stretch) |

| Mass Spec (EI) | m/z: 117 ([M-CH₃]⁺), 75 ([M-C(CH₃)₃]⁺) |

Byproducts and Purification

The primary byproduct in the synthesis of this compound is the self-condensation product, 1,1,3,3-tetramethyl-1,3-di-tert-butyldisiloxane. This can form, especially under acidic or basic conditions at elevated temperatures.

Purification:

-

Fractional Distillation: The most effective method for purifying this compound is fractional distillation under reduced pressure.[1][5] This separates the desired silanol (B1196071) from the higher-boiling disiloxane (B77578) byproduct and any unreacted starting material.

-

Chromatography: For smaller scale purifications or when high purity is required, flash column chromatography on silica (B1680970) gel can be employed. A solvent system of ethyl acetate (B1210297) in hexanes is typically effective.

Industrial Scale Synthesis

On an industrial scale, the synthesis of this compound is integrated with the production of its precursor, TBDMSCl. The hydrolysis step is typically carried out in a controlled manner to manage the exothermic nature of the reaction and the evolution of HCl gas. A biphasic system with an aqueous base is often used to facilitate the reaction and neutralization. The purification is predominantly carried out by fractional distillation in large-scale distillation columns. While specific industrial processes are often proprietary, the fundamental chemistry remains the same as the laboratory-scale synthesis.

Conclusion

The synthesis of this compound via the hydrolysis of tert-butyldimethylsilyl chloride is a robust and well-established method. Careful control of reaction conditions, particularly during the workup and purification stages, is crucial for obtaining high yields of the pure product. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and utilize this important organosilicon compound.

References

- 1. Purification [chem.rochester.edu]

- 2. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 3. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]

- 4. chemimpex.com [chemimpex.com]

- 5. vlab.amrita.edu [vlab.amrita.edu]

Spectroscopic Profile of tert-Butyldimethylsilanol: A Technical Guide

Introduction

tert-Butyldimethylsilanol ((CH₃)₃CSi(CH₃)₂OH), a key intermediate in organic synthesis and silicon chemistry, is a colorless liquid at room temperature. Its structural elucidation and quality control rely heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides an in-depth overview of the spectroscopic data for this compound, complete with experimental protocols and data interpretation, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for its characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.08 | Singlet | 6H | Si-(CH ₃)₂ |

| 0.90 | Singlet | 9H | C-(CH ₃)₃ |

| 2.25 | Broad Singlet | 1H | OH |

Solvent: CDCl₃, Instrument Frequency: 270 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| -3.5 | Si-(C H₃)₂ |

| 18.1 | C -(CH₃)₃ |

| 25.7 | C-(C H₃)₃ |

Solvent: CDCl₃, Instrument Frequency: 67.8 MHz[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3690 | O-H stretch (free) | Sharp |

| ~3400-3200 | O-H stretch (hydrogen-bonded) | Broad |

| ~2960-2860 | C-H stretch | Strong |

| ~1255 | Si-CH₃ symmetric deformation | Strong |

| ~950-810 | Si-O stretch | Strong |

| ~830 | Si-C stretch | Strong |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 117 | High | [M - CH₃]⁺ |

| 75 | High | [(CH₃)₂SiOH]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate analysis. The following are generalized protocols applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently vortex the mixture until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, minimizing peak broadening.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid this compound to identify its functional groups.

Materials:

-

This compound

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Lint-free wipes

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the crystal itself.

-

-

Sample Application:

-

Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Data Acquisition:

-

Lower the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent to remove all traces of the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar or weakly polar column)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100-1000 ppm) in a volatile organic solvent.

-

Transfer the solution to a GC autosampler vial.

-

-

Instrument Setup:

-

GC Method:

-

Set the injector temperature (e.g., 250 °C).

-

Program the oven temperature. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Use helium as the carrier gas with a constant flow rate.

-

-

MS Method:

-

Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C).

-

Select the ionization mode, typically Electron Ionization (EI) at 70 eV.

-

Set the mass analyzer to scan over a relevant mass range (e.g., m/z 40-200).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The instrument will automatically acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the TIC.

-

Analyze the corresponding mass spectrum to identify the molecular ion peak (if present) and the major fragment ions.

-

Compare the obtained spectrum with a library database for confirmation.

-

Visualization of Spectroscopic Principles

The following diagrams illustrate the logical relationships in spectroscopic analysis and a key process in mass spectrometry.

References

A Comprehensive Technical Guide to tert-Butyldimethylsilanol: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of tert-Butyldimethylsilanol (TBDMSOH), a versatile organosilicon compound. This document includes key physical constants, detailed experimental protocols for their determination, and a summary of its applications in research and development.

Core Physical and Chemical Properties

This compound is a colorless, flammable liquid with a mild camphor-like odor.[1] It is a key intermediate in the synthesis of silicone polymers and is widely used as a silylating agent to protect hydroxyl groups in organic synthesis.[2][3][4] Its stability and ease of handling make it a valuable reagent in both laboratory and industrial settings.[2]

Identification and Structure

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (tert-Butyl)dimethylsilanol, Butyldimethylsilanol, TBDMS-OH, TBSOH[2][5] |

| CAS Number | 18173-64-3[2][5][6][7][8] |

| Molecular Formula | C₆H₁₆OSi[2][7][8] |

| Molecular Weight | 132.28 g/mol [2][5][6][7][8] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)O[6][8] |

| InChI | 1S/C6H16OSi/c1-6(2,3)8(4,5)7/h7H,1-5H3[6] |

| InChIKey | FGWRMMTYIZKYMA-UHFFFAOYSA-N[6] |

Physical Constants

| Property | Value |

| Appearance | Colorless clear liquid[2][5] |

| Density | 0.84 g/mL at 25 °C[3][5][6][9] |

| Boiling Point | 139 °C at 739 mmHg[3][5][6][9] |

| Melting Point | 18 °C[10] |

| Flash Point | 45 °C (113 °F) - closed cup[6][9] |

| Refractive Index | n20/D 1.424[3][5][6][9] |

| Vapor Pressure | 0.0165 mmHg at 25 °C[10] |

| pKa | 15.37 ± 0.53 (Predicted)[11] |

| Solubility | Soluble in methanol, DMSO, and benzene.[4][12] Insoluble in water.[1] |

Safety and Handling

This compound is a flammable liquid and vapor.[9][13] It causes skin and serious eye irritation and may cause respiratory irritation.[9][13]

GHS Hazard Statements: H226, H315, H319, H335[6][9]

Precautionary Statements: P210, P233, P240, P241, P261, P303+P361+P353, P305+P351+P338[6][9]

Proper personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this chemical.[6] It should be stored in a cool, well-ventilated place away from heat and open flames.[1]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating mantle)

-

Beaker

Procedure:

-

Add a small amount of this compound to the test tube.

-

Place the capillary tube, with its open end down, into the test tube.

-

Attach the test tube to a thermometer and immerse it in a heating bath.

-

Heat the bath slowly and observe the capillary tube.

-

A steady stream of bubbles will emerge from the capillary tube as the liquid is heated.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube upon cooling.

Determination of Density

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with this compound and place it in a water bath at a constant temperature (e.g., 25 °C) to allow for thermal equilibrium.

-

Remove the pycnometer from the bath, dry the outside, and measure its mass.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Place a few drops of this compound onto the prism of the refractometer.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered.

-

Read the refractive index from the scale.

Applications and Visualization

This compound is a versatile reagent with several important applications in organic chemistry.[2] Its primary use is as a silylating agent for the protection of hydroxyl groups.[3][4] This is a crucial step in multi-step syntheses to prevent unwanted side reactions of the alcohol functionality.

The following diagram illustrates the general workflow for the protection of an alcohol using tert-Butyldimethylsilyl chloride (TBDMSCl), which can be synthesized from this compound.

Caption: General workflow for the protection and deprotection of an alcohol using a tert-butyldimethylsilyl (TBDMS) group.

This compound also serves as an intermediate in the production of silicone polymers, adhesives, and sealants, where it contributes to enhanced adhesion and durability.[2] Furthermore, it is utilized in surface modification to create hydrophobic surfaces.[2]

References

- 1. gelest.com [gelest.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 叔丁基二甲基硅烷醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 18173-64-3 [chemicalbook.com]

- 5. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 6. This compound 99 18173-64-3 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound, CAS No. 18173-64-3 - iChemical [ichemical.com]

- 10. chembk.com [chembk.com]

- 11. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 12. chemicea.com [chemicea.com]

- 13. This compound | C6H16OSi | CID 554527 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-Butyldimethylsilanol (CAS: 18173-64-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-Butyldimethylsilanol (TBSOH), a versatile organosilicon compound with significant applications in organic synthesis, materials science, and pharmaceutical development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role as a precursor to the widely used tert-butyldimethylsilyl (TBS) protecting group.

Chemical and Physical Properties

This compound is a colorless, clear, and viscous liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18173-64-3 | [2] |

| Molecular Formula | C₆H₁₆OSi | [3] |

| Molecular Weight | 132.28 g/mol | [2][3] |

| Appearance | Colorless clear, viscous liquid | [1][3] |

| Density | 0.84 g/cm³ at 25 °C | [2][4] |

| Melting Point | 18 °C | [1][5] |

| Boiling Point | 139 °C at 739 mmHg | [2][4] |

| Flash Point | 45 °C (113 °F) - closed cup | [4] |

| Refractive Index (n20/D) | 1.424 | [2][4] |

| Solubility | Soluble in Methanol/DMSO. Insoluble in water. | [6][7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (270 MHz, CDCl₃) | δ 2.25 (bs, 1H, OH), 0.90 (s, 9H, C(CH₃)₃), 0.08 (s, 6H, Si(CH₃)₂) | [8] |

| ¹³C NMR (67.8 MHz, CDCl₃) | δ 25.7 (C(CH₃)₃), 18.1 (C(CH₃)₃), -3.5 (Si(CH₃)₂) | [8] |

| Mass Spectrometry (EI) | Major peaks at m/z 75, 76, 132, 45, 77 | [2] |

| Infrared (IR) Spectroscopy | Key stretches include O-H and Si-C bonds. | [2] |

Synthesis of this compound

This compound is typically synthesized by the hydrolysis of tert-butyldimethylsilyl chloride (TBSCl). While detailed industrial-scale synthesis protocols are proprietary, a general laboratory-scale procedure is outlined below.

Experimental Protocol: Hydrolysis of tert-Butyldimethylsilyl Chloride

Materials:

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Water

-

A suitable organic solvent (e.g., acetone (B3395972) or isopropanol)

-

A weak base (e.g., sodium bicarbonate) for neutralization

-

Universal indicator or pH meter

Procedure:

-

Dissolve tert-butyldimethylsilyl chloride in a mixture of an organic solvent and water.

-

The hydrolysis reaction will proceed, forming this compound and hydrochloric acid (HCl). The reaction is an SN1 type reaction.[9][10]

-

Monitor the reaction progress by observing the change in pH due to the formation of HCl.[9]

-

Upon completion, neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extract the this compound with a suitable organic solvent.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

Figure 1: General workflow for the synthesis of this compound via hydrolysis of TBSCl.

Applications in Organic Synthesis

The primary application of this compound is as a precursor and by-product in reactions involving the tert-butyldimethylsilyl (TBS) protecting group for hydroxyl functionalities.[2][11]

Protection of Alcohols

The TBS group is a robust protecting group for alcohols, stable to a wide range of reaction conditions, including strong bases and organometallic reagents.[1] The protection is typically achieved using tert-butyldimethylsilyl chloride (TBSCl) and a base, often imidazole (B134444), in a solvent like N,N-dimethylformamide (DMF).

Reagents and Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)

-

Imidazole (2.2 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF in a round-bottom flask.[1]

-

Add tert-butyldimethylsilyl chloride (1.1 equiv) to the solution.[1]

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[1]

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the TBS-protected alcohol.

Figure 2: Experimental workflow for the TBS protection of a primary alcohol.

Deprotection of TBS Ethers

The TBS group can be selectively removed under mild conditions, most commonly using a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF).

Reagents and Materials:

-

TBS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.[1]

-

Add the TBAF solution (1.2 equiv) dropwise to the stirred solution at room temperature.[1]

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.[1]

-

Upon completion, quench the reaction by adding water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄.[1]

-

Filter and concentrate the solution to yield the deprotected alcohol.

Figure 3: Logical relationship for the deprotection of a TBS ether.

Other Applications

Beyond its central role in protecting group chemistry, this compound and its derivatives find use in several other areas:

-

Synthesis of Silicone Polymers: It serves as a key intermediate in the production of various silicone-based materials.[3][12]

-

Surface Modification: It can be used to create hydrophobic surfaces on materials, enhancing their resistance to moisture.[3][12]

-

Adhesives and Sealants: Its properties contribute to improved bonding strength and durability in adhesives and sealants.[3][12]

-

Pharmaceutical Formulations: It can be used to improve the solubility and stability of active pharmaceutical ingredients (APIs).[12]

-

Catalysis and Reagents: It is used in the preparation of α-chiral ether derivatives and as an initiator for the polymerization of 1,2-benzenedicarboxaldehyde.[2][11] It is also employed in the synthesis of enol silyl (B83357) ethers.[2][11]

Safety and Handling

This compound is a flammable liquid and vapor.[4] It is irritating to the eyes, skin, and respiratory system.[8]

-

Handling: Avoid contact with skin and eyes, and inhalation of vapor or mist. Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[1] Handle and store under an inert gas in a dry, well-ventilated place.[1]

-

Storage: Keep containers tightly closed and stored in a cool place.[1] It is moisture sensitive.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

In case of exposure, consult the Safety Data Sheet (SDS) and seek medical attention.[1]

Conclusion

This compound is a valuable and versatile compound in the fields of chemical synthesis and materials science. Its primary importance lies in its connection to the tert-butyldimethylsilyl (TBS) protecting group, which is a cornerstone of modern organic synthesis. A thorough understanding of its properties, synthesis, and reaction protocols is essential for researchers, scientists, and professionals in drug development and related industries. This guide provides a solid foundation of technical information to support the effective and safe use of this important chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H16OSi | CID 554527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 6. chemicea.com [chemicea.com]

- 7. gelest.com [gelest.com]

- 8. rsc.org [rsc.org]

- 9. Organic Chemistry- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

- 10. demolab.chem.wisc.edu [demolab.chem.wisc.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyldimethylsilanol

This guide provides essential information on the physicochemical properties of tert-Butyldimethylsilanol, a key reagent in organic synthesis and materials science. It is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₆OSi | [1][2][3][4][5] |

| Molecular Weight | 132.28 g/mol | [1][2][3][4][5] |

Molecular Structure and Connectivity

The structural arrangement of atoms within this compound dictates its chemical reactivity and physical properties. The following diagram illustrates the connectivity of the constituent atoms.

References

The Versatile Role of tert-Butyldimethylsilanol and Its Derivatives in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic protection and manipulation of functional groups are paramount to the successful construction of complex molecules. Among the arsenal (B13267) of tools available to chemists, silicon-based reagents have carved out a significant niche, with the tert-butyldimethylsilyl (TBDMS) group being one of the most widely employed protecting groups for hydroxyl functionalities. This technical guide provides an in-depth exploration of the applications of tert-butyldimethylsilanol and its more reactive counterpart, tert-butyldimethylsilyl chloride (TBDMSCl), in organic chemistry, offering detailed experimental protocols, comparative data, and mechanistic insights.

Core Applications of the TBDMS Group

The TBDMS group, introduced via reagents like this compound or TBDMSCl, serves several critical functions in organic synthesis:

-

Protection of Hydroxyl Groups: The primary and most widespread application is the protection of alcohols as tert-butyldimethylsilyl ethers.[1][2] This transformation temporarily masks the reactivity of the hydroxyl group, allowing for chemical transformations to be carried out on other parts of the molecule without interference. The TBDMS ether is prized for its stability across a wide range of reaction conditions and its facile, yet selective, cleavage.[1]

-

Derivatization for Analysis: In the field of analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), the conversion of polar functional groups like hydroxyls, amines, and carboxylic acids into their TBDMS derivatives significantly enhances their volatility and thermal stability, enabling their analysis.[3]

-

Synthesis of Silyl (B83357) Enol Ethers: TBDMS derivatives are instrumental in the formation of silyl enol ethers from ketones and aldehydes.[4][5] Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions.

-

Initiation of Polymerization: this compound has been utilized as an initiator in the polymerization of certain monomers, such as 1,2-benzenedicarboxaldehyde.[6]

-

Synthesis of Chiral Ethers: It is also employed in the preparation of α-chiral ether derivatives through catalytic asymmetric allylic substitution.[6]

While this compound can be used as a silylating agent, the more reactive tert-butyldimethylsilyl chloride (TBDMSCl) is far more commonly employed for the efficient protection of alcohols.[1][2]

Physicochemical Properties of Key TBDMS Reagents

A clear understanding of the physical properties of the reagents is crucial for their effective use in the laboratory.

| Property | This compound | tert-Butyldimethylsilyl Chloride (TBDMSCl) |

| Molecular Formula | C₆H₁₆OSi | C₆H₁₅ClSi |

| Molecular Weight | 132.28 g/mol | 150.72 g/mol |

| Appearance | Colorless liquid | White solid |

| Boiling Point | 139 °C / 739 mmHg | 124-126 °C |

| Melting Point | N/A | 86-89 °C |

| Density | 0.84 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.424 | N/A |

The TBDMS Protecting Group: A Balance of Stability and Lability

The popularity of the TBDMS group stems from its ideal balance of stability and ease of removal. TBDMS ethers are significantly more stable towards hydrolysis than trimethylsilyl (B98337) (TMS) ethers, making them robust enough to withstand a variety of reaction conditions.[1][2] This enhanced stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon-oxygen bond from nucleophilic attack.

The relative stability of common silyl ethers is a critical consideration in multistep synthesis, enabling selective deprotection strategies.

| Silyl Ether | Relative Rate of Acidic Hydrolysis |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |

Data compiled from various sources.

Experimental Protocols

The following sections provide detailed methodologies for the protection of alcohols as TBDMS ethers and their subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol using TBDMSCl

This protocol describes a general and widely used method for the selective silylation of a primary alcohol.[7]

Materials:

-

Alcohol substrate

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents)

-

Imidazole (B134444) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in anhydrous DMF (typically at a concentration of 0.1-0.5 M).

-

Add imidazole to the solution and stir until it is completely dissolved.

-

Add TBDMSCl portion-wise to the stirred solution at room temperature. For substrates containing both primary and secondary alcohols where high selectivity for the primary alcohol is desired, the reaction mixture can be cooled to 0 °C before the addition of TBDMSCl.

-

Stir the reaction mixture at room temperature (or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the substrate.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x the volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine, to remove DMF and imidazole.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure TBDMS-protected alcohol.

Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)

This is a standard and highly effective method for the cleavage of TBDMS ethers.

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere, dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.

-

Add the TBAF solution dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench it with a saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.

Mechanistic Insights and Visualizations

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows involving the TBDMS group.

References

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. What is tert-Butyldimethylsilyl chloride?_Chemicalbook [chemicalbook.com]

- 3. This compound | C6H16OSi | CID 554527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Silyl enol ether synthesis by silylation [organic-chemistry.org]

- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 6. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

Structure and bonding in tert-Butyldimethylsilanol

An In-depth Technical Guide to the Structure and Bonding of tert-Butyldimethylsilanol

This guide provides a comprehensive technical overview of the molecular structure and bonding characteristics of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize silanol (B1196071) compounds. The document summarizes key structural data from experimental studies, details the methodologies employed, and visualizes the molecular and analytical frameworks.

Molecular Structure and Bonding Parameters

The structural parameters of this compound have been primarily determined through single-crystal X-ray diffraction of its hemihydrate form. These studies provide precise measurements of bond lengths and angles, offering insight into the molecular geometry.

Crystallographic Data

The crystal structure of this compound hemihydrate reveals an asymmetric unit containing two silanol molecules and one water molecule, interconnected through hydrogen bonding[1][2]. The presence of the water molecule and the crystalline environment influences the observed bond lengths and angles compared to the isolated gas-phase molecule.

Table 1: Selected Bond Lengths from Single-Crystal X-ray Diffraction of this compound Hemihydrate

| Bond | Bond Length (Å) |

| Si—O | 1.645(2) - 1.651(2) |

| Si—C(tert-butyl) | 1.880(4) - 1.889(4) |

| Si—C(methyl) | 1.855(4) - 1.866(4) |

| C—C | 1.527(5) - 1.538(5) |

| O—H | 0.84 (disordered) |

Data extracted from the crystallographic study of this compound hemihydrate. The range indicates values for the two independent silanol molecules in the asymmetric unit.

Table 2: Selected Bond Angles from Single-Crystal X-ray Diffraction of this compound Hemihydrate

| Angle | Bond Angle (°) |

| O—Si—C(tert-butyl) | 106.3(2) - 107.5(2) |

| O—Si—C(methyl) | 108.9(2) - 111.1(2) |

| C(methyl)—Si—C(methyl) | 111.4(2) - 111.8(2) |

| C(tert-butyl)—Si—C(methyl) | 108.0(2) - 109.8(2) |

| Si—C—C | 109.8(3) - 111.2(3) |

Data extracted from the crystallographic study of this compound hemihydrate. The range indicates values for the two independent silanol molecules in the asymmetric unit.

Spectroscopic Data

Spectroscopic methods provide valuable information about the chemical environment and bonding within the molecule.

Table 3: Spectroscopic Data for this compound

| Technique | Solvent/Medium | Key Peaks/Shifts |

| ¹H NMR | CDCl₃ | ~0.1 ppm (s, 6H, Si-(CH₃)₂), ~0.9 ppm (s, 9H, C(CH₃)₃), ~1.5 ppm (s, 1H, OH) |

| ¹³C NMR | CDCl₃ | ~-2.0 ppm (Si-(CH₃)₂), ~18.0 ppm (C(CH₃)₃), ~26.0 ppm (C(CH₃)₃) |

| FT-IR | Neat (liquid) | ~3300 cm⁻¹ (br, O-H stretch), ~2960 cm⁻¹ (C-H stretch), ~1250 cm⁻¹ (Si-CH₃ bend), ~840 cm⁻¹ (Si-C stretch) |

| Mass Spec (EI) | 70 eV | m/z 117 [(M-CH₃)⁺], 75 [(M-C(CH₃)₃)⁺] |

Spectroscopic data compiled from various databases and supplier information.[3][4]

Experimental Protocols

Single-Crystal X-ray Diffraction

The definitive solid-state structure of this compound was elucidated from its hemihydrate crystalline form.

Protocol:

-

Crystal Growth: Crystals of this compound hemihydrate were obtained serendipitously from a sample of a silyl (B83357) ether, 2-(bromomethyl)-6-((tert-butyldimethylsilyloxy)methyl)pyridine, which upon standing at room temperature for several weeks yielded colorless needles[2].

-

Data Collection: A suitable single crystal was mounted on a Bruker SMART APEX diffractometer. Data were collected at a low temperature (100 K) to minimize thermal vibrations, using Mo Kα radiation (λ = 0.71073 Å)[2][5]. A full sphere of reciprocal space was scanned using φ and ω scans[1].

-

Structure Solution and Refinement: The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97[2]. Hydrogen atoms on carbon were placed in calculated positions, while the hydroxyl and water hydrogen atoms were located in the difference Fourier map and refined with restraints due to disorder[1].

Gas-Phase Electron Diffraction (GED)

While the solid-state structure is well-characterized, gas-phase electron diffraction provides data on the structure of the free molecule, devoid of intermolecular forces from the crystal lattice[6]. A previous characterization of this compound by GED has been reported, providing a valuable comparison to the solid-state data[2].

General Protocol:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle[6].

-

Electron Beam Interaction: A high-energy electron beam is directed at the gas stream. The electrons are scattered by the molecules[6].

-

Data Acquisition: The scattered electrons form a diffraction pattern that is recorded on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle[6].

-

Structural Refinement: The experimental scattering data is used in conjunction with computational modeling to refine the molecular geometry, yielding bond lengths, angles, and torsional angles for the gas-phase molecule[7][8].

Computational Chemistry

Computational methods, particularly density functional theory (DFT), are powerful tools for investigating the structure and properties of silanols. These methods can provide optimized geometries, vibrational frequencies, and electronic properties that complement experimental findings[9].

General Protocol:

-

Model Building: An initial 3D structure of this compound is constructed using molecular modeling software.

-

Method Selection: A suitable theoretical method and basis set are chosen. For organosilicon compounds, functionals like B3LYP combined with a triple-zeta basis set (e.g., 6-311+G(d,p)) often provide a good balance of accuracy and computational cost[9].

-

Geometry Optimization: The energy of the molecular structure is minimized to find the most stable conformation. This process yields optimized bond lengths and angles.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

Visualizations

Molecular Structure

Caption: 2D representation of the this compound molecular structure.

Logical Workflow for Structural Determination

Caption: Workflow for the structural elucidation of this compound.

References

- 1. hydrophobe.org [hydrophobe.org]

- 2. tert-Butyldimethylsilanol hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C6H16OSi | CID 554527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Gas electron diffraction then and now: from trisilyl phosphine to iso-propyl(tert-butyl)(trichlorosilyl)phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Safety Landscape of tert-Butyldimethylsilanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyldimethylsilanol (TBDMSOH) is a versatile organosilicon compound widely utilized in organic synthesis, particularly as a protecting group for hydroxyl functionalities. Its role as a key intermediate in the production of silicone polymers, adhesives, and in surface modification further underscores its importance in various industrial and research applications. While its utility is well-established, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, incorporating quantitative data, detailed experimental protocols for safety assessment, and a visual workflow for safe laboratory practice.

Physicochemical and Hazard Profile

A clear understanding of the fundamental properties of a chemical is the first step in a robust safety assessment. The following tables summarize the key physicochemical characteristics and hazard classifications of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₆OSi | |

| Molecular Weight | 132.28 g/mol | |

| Appearance | Colorless, clear, viscous liquid | |

| Boiling Point | 139 °C at 739 mmHg | |

| Melting Point | 18 °C | |

| Density | 0.84 g/mL at 25 °C | |

| Flash Point | 45 °C (113 °F) - closed cup | |

| Solubility | Insoluble in water | |

| Vapor Density | > 1 (Air = 1) |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source:

Health Hazard Information

This compound is classified as a hazardous substance that can cause irritation to the skin, eyes, and respiratory system.

-

Inhalation: May cause irritation to the respiratory tract.

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: While not a primary route of occupational exposure, ingestion may cause nausea and vomiting.

To date, no significant acute toxicological data has been identified in literature searches, and it is not classified as a carcinogen by IARC, NTP, or OSHA.

Experimental Protocols for Safety Assessment

The hazard classifications of this compound are determined through standardized experimental protocols. The following sections detail the methodologies that would be employed to assess its safety profile.

Flash Point Determination

The flash point is a critical measure of the flammability of a liquid. For a substance like this compound with a flash point of 45°C, a closed-cup method such as the Pensky-Martens Closed Cup Tester (ASTM D93) is appropriate.

Methodology:

-

Apparatus: A Pensky-Martens closed-cup apparatus is used, consisting of a test cup, a lid with a shutter mechanism, a stirring device, a heat source, and a temperature measuring device.

-

Procedure:

-

A specified volume of the sample is placed in the test cup.

-

The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and a test flame is introduced into the vapor space of the cup through the shutter.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite.

-

Acute Oral Toxicity

The potential for acute toxicity via ingestion would be assessed using a method such as the OECD Test Guideline 423 (Acute Toxic Class Method) . This method is a stepwise procedure with the use of a limited number of animals.

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Procedure:

-

A single animal is dosed at a starting dose level from a series of defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The animal is observed for signs of toxicity and mortality over a 14-day period.

-

If the animal survives, two additional animals are dosed at the same level.

-

Depending on the outcome (mortality or no mortality), the dose for the next step is either increased or decreased.

-

The procedure is repeated until the criteria for classifying the substance's toxicity are met.

-

Skin Irritation

To evaluate skin irritation potential, an in vitro method like the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is employed to avoid animal testing.

Methodology:

-

Test System: A commercially available reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by

-

A Technical Guide to the Commercial Availability and Purity of tert-Butyldimethylsilanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability, purity, synthesis, and analysis of tert-Butyldimethylsilanol (TBSOH), a versatile organosilicon compound with significant applications in organic synthesis and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 99%, with Gas Chromatography (GC) being the most common method for purity assessment. Below is a comparative summary of specifications from prominent suppliers.

| Supplier | Product Number | Stated Purity | Analytical Method | Appearance | Key Physical Properties |

| Sigma-Aldrich | 289094 | 99%[1] | Assay | Liquid[1][2] | bp: 139 °C/739 mmHg, d: 0.84 g/mL at 25 °C, n20/D: 1.424[1][2] |

| TCI America | B5499 | >95.0% | GC | Colorless to Almost colorless clear liquid | bp: 139 °C, Flash Point: 45 °C, Specific Gravity: 0.84 |

| Chem-Impex | 01736 | ≥ 98.5%[3] | GC[3] | Colorless clear liquid[3] | bp: 139 °C, d: 0.84 g/mL, n20D: 1.42[3] |

| ChemScene | CS-0154947 | ≥98%[4] | Not Specified | Not Specified | MW: 132.28[4] |

Synthesis and Purification Protocols

The most common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding chloride, tert-Butyldimethylsilyl chloride (TBSCl).

Synthesis via Hydrolysis of tert-Butyldimethylsilyl Chloride

This protocol outlines a general procedure for the synthesis of this compound from tert-Butyldimethylsilyl chloride.

Materials:

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Deionized water

-

A suitable organic solvent (e.g., diethyl ether or dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-Butyldimethylsilyl chloride in the chosen organic solvent in a round-bottom flask.

-

Slowly add deionized water to the stirred solution at room temperature. The reaction is exothermic and will produce hydrochloric acid, so proper ventilation and cooling may be necessary.

-

Continue stirring for several hours or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the hydrochloric acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

Purification Methodologies

The crude product can be purified using standard laboratory techniques.

For larger quantities and to remove non-volatile impurities, fractional distillation under reduced pressure can be employed. Given the atmospheric boiling point of approximately 139 °C, vacuum distillation is recommended to prevent thermal decomposition.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Vacuum pump and gauge

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point for the applied pressure.

For smaller scales and to separate impurities with different polarities, flash column chromatography is an effective method.

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate)

-

Chromatography column

-

Compressed air or nitrogen source

-

Collection tubes

Procedure:

-

Pack a chromatography column with silica gel slurried in the initial, non-polar eluent.

-

Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Purity Analysis by Gas Chromatography (GC)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for determining the purity of this compound.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of polar compounds (e.g., a wax or a low- to mid-polarity phenyl-substituted column).

-

Injector (split/splitless).

-

Data acquisition and processing software.

Typical GC-FID Parameters:

| Parameter | Value |

| Column | e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min |

| Injection Volume | 1 µL |

| Split Ratio | e.g., 50:1 |

Sample Preparation:

Prepare a dilute solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

Analysis:

Inject the prepared sample into the GC. The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Reaction Mechanisms and Workflows

Synthesis of this compound by Hydrolysis of TBSCl

The synthesis of this compound is achieved through the nucleophilic substitution of the chloride in tert-Butyldimethylsilyl chloride by a water molecule.

Caption: Synthesis of this compound via hydrolysis.

Experimental Workflow

The following diagram illustrates a typical workflow from synthesis to the final pure product.

Caption: Overall experimental workflow.

References

The Genesis of Silyl Ethers: From Obscure Compounds to Cornerstones of Synthesis

A Technical Guide on the Discovery, Evolution, and Application of Silyl (B83357) Ethers in Modern Chemistry

Executive Summary

Silyl ethers, compounds featuring a silicon-oxygen bond, have evolved from laboratory curiosities into indispensable tools for researchers, scientists, and drug development professionals. Their journey began in the mid-19th century with early explorations into organosilicon chemistry. However, their true potential was not realized until the latter half of the 20th century, when they were introduced as highly versatile and tunable protecting groups for alcohols. This guide delves into the historical milestones of their discovery, the key scientific contributions that propelled their use, and the quantitative data that governs their application in complex chemical synthesis. Detailed experimental protocols for their formation and cleavage are provided, offering a practical resource for laboratory application.

Early Discovery and Historical Background

The story of silyl ethers is intrinsically linked to the dawn of organosilicon chemistry. While tetraalkoxysilanes, the simplest form of silyl ethers, were synthesized in the 19th century, their utility was not immediately apparent. The foundational work was laid by chemists focused on understanding the fundamental properties of silicon and its ability to form bonds with organic moieties.

A pivotal figure in this early exploration was the British chemist Frederic Stanley Kipping (1863-1949).[1][2][3] Beginning in the early 1900s, Kipping undertook an extensive and systematic study of the organic chemistry of silicon, publishing a remarkable series of 51 papers on the subject between 1899 and 1940.[1][2] He is credited with coining the term "silicone" to describe these new organic derivatives of silicon.[2][3][4][5] Kipping's research, though not initially focused on synthetic applications like protecting groups, provided the fundamental understanding of the silicon-carbon and silicon-oxygen bonds that would be crucial for later developments.[4]

However, it was not until 1972 that the full potential of silyl ethers in organic synthesis was unlocked. In a landmark paper, Elias J. Corey introduced the tert-butyldimethylsilyl (TBDMS or TBS) group as a robust and versatile protecting group for alcohols.[6][7] This discovery was a paradigm shift. Prior to this, simpler silyl ethers like trimethylsilyl (B98337) (TMS) were known but were often too labile for widespread use in multi-step synthesis.[7] Corey's development of the TBDMS group, which is approximately 10,000 times more stable towards hydrolysis than the TMS group, provided chemists with a tool that was stable enough to withstand a wide range of reaction conditions yet could be removed selectively and under mild conditions.[7][8] This breakthrough ushered in a new era of complex molecule synthesis, enabling the construction of intricate natural products and pharmaceutical agents.

The Rise of Silyl Ethers as Protecting Groups

The utility of silyl ethers lies in their tunable stability. By varying the steric bulk of the substituents on the silicon atom, chemists can precisely control the reactivity of the protecting group.[9][10] This allows for orthogonal protection strategies, where multiple hydroxyl groups in a molecule can be selectively protected and deprotected without affecting one another.[10][11]

The general order of stability is dictated by the size of the groups attached to the silicon atom. Larger, bulkier groups physically hinder the approach of reagents to the silicon-oxygen bond, thereby increasing the stability of the silyl ether.[9]

References

- 1. Frederic Stanley Kipping | Organic Chemistry, Polymer Chemistry, Synthetic Chemistry | Britannica [britannica.com]

- 2. madeupinbritain.uk [madeupinbritain.uk]

- 3. Frederic Kipping - Wikipedia [en.wikipedia.org]

- 4. Kipping Discovers Silicones | Research Starters | EBSCO Research [ebsco.com]

- 5. isgs.org [isgs.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Selective Protection of Primary Alcohols using tert-Butyldimethylsilyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product development. The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely used protecting groups for alcohols due to its ease of installation, stability across a broad range of reaction conditions, and facile, selective removal.[1]

While the user's query mentions tert-butyldimethylsilanol, the standard and most efficient silylating agent for this transformation is tert-butyldimethylsilyl chloride (TBDMSCl).[2][3][4][5] This document will focus on the reaction of primary alcohols with TBDMSCl. The significant steric bulk of the TBDMS group allows for a high degree of selectivity in the protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[1] These application notes provide a detailed overview of the reaction mechanism, selectivity, and optimized protocols for the selective silylation of primary alcohols.

Reaction Mechanism

The formation of a TBDMS ether from a primary alcohol and TBDMSCl is generally accepted to proceed via a nucleophilic substitution reaction at the silicon center, resembling an SN2-like pathway.[5][6] The reaction is typically facilitated by a base, such as imidazole (B134444) or triethylamine (B128534).

The key steps in the mechanism are:

-

Activation of the Silylating Agent: In the widely used Corey protocol, imidazole reacts with TBDMSCl to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate.[2][3] This intermediate is significantly more susceptible to nucleophilic attack than TBDMSCl itself.

-

Nucleophilic Attack: The primary alcohol, acting as a nucleophile, attacks the electrophilic silicon atom of the activated intermediate.[6] The use of a base can also deprotonate the alcohol, increasing its nucleophilicity.

-

Deprotonation and Product Formation: A base (e.g., another molecule of imidazole) removes the proton from the oxonium ion intermediate, yielding the neutral TBDMS-protected alcohol, the protonated base, and a chloride ion.

Selectivity for Primary Alcohols

The pronounced selectivity for the silylation of primary alcohols in the presence of secondary or tertiary alcohols is a cornerstone of the TBDMS protecting group's utility. This selectivity is primarily governed by steric hindrance.[1]

-

Steric Hindrance: The bulky tert-butyl group on the silicon atom of TBDMSCl significantly hinders the approach of the nucleophilic alcohol to the silicon center.

-

Accessibility: Primary alcohols are the least sterically hindered, allowing for a more facile approach to the silicon atom and a faster reaction rate. Secondary and tertiary alcohols, being more sterically encumbered, react at a significantly slower rate.

By carefully controlling reaction conditions such as temperature and reaction time, it is possible to achieve high yields of the primary TBDMS ether with minimal protection of secondary alcohols. For enhanced selectivity, conducting the reaction at lower temperatures (e.g., 0 °C or -20 °C) is recommended.[1]

Application Notes

-

Choice of Base: Imidazole is the most common base for this reaction, as it also acts as a catalyst by forming the reactive silylimidazolium intermediate.[3] Other bases like triethylamine (NEt₃) or 2,6-lutidine can also be used. For very hindered alcohols, the more reactive silylating agent tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf) is often used with a non-nucleophilic base like 2,6-lutidine.[3][7]

-

Solvents: Anhydrous polar aprotic solvents are typically used. Dimethylformamide (DMF) is the most common solvent for the Corey protocol.[4] Dichloromethane (DCM) can also be used, though the reaction may be slower.[4]

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and to avoid side reactions or over-silylation if other hydroxyl groups are present.

-

Work-up: The reaction is typically quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.[8] The product is then extracted with an organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with water and brine helps to remove the solvent (e.g., DMF) and any remaining base.[8]

-

Purification: The crude product is often pure enough for subsequent steps. However, if necessary, purification can be achieved by flash column chromatography on silica (B1680970) gel.[1]

Experimental Protocols

This protocol describes a general procedure for the protection of a primary alcohol using TBDMSCl and imidazole in DMF.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 - 1.5 eq)

-

Imidazole (2.0 - 2.5 eq)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel if necessary.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the silylation of primary alcohols with TBDMSCl.

| Substrate | Silylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol | TBDMSCl (1.2 eq) | Imidazole (2.2 eq) | DMF | 25 | 12-16 | >90 | [2][4] |

| Secondary Alcohol | TBDMSCl (1.2 eq) | Imidazole (2.2 eq) | DMF | 25 | 24-48 | Variable, Slower | [8] |

| Hindered Alcohol | TBDMSOTf (1.5 eq) | 2,6-Lutidine (1.7 eq) | DCM | 0 - 25 | 1-4 | >90 | [3] |

Deprotection of TBDMS Ethers

The TBDMS group can be readily removed under mild conditions, which is a key advantage of its use.

-